N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide

Anticancer Cytotoxicity HeLa

Select CAS 316150-65-9 as a primary anticancer/antimicrobial probe scaffold. Its unique azepane-sulfonyl-4-nitrobenzamide topology delivers MCF-7 IC₅₀ ~15 µM and S. aureus MIC 32 µg/mL, with a distinct DHFR inhibition profile vs. SIRT2 inhibitor AK-1. The para-nitro group enables chemoselective reduction to aniline for rapid SAR library expansion. Ideal for target deconvolution and peripheral applications (higher TPSA vs. CNS-penetrant analogs).

Molecular Formula C19H21N3O5S
Molecular Weight 403.45
CAS No. 316150-65-9
Cat. No. B2715462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide
CAS316150-65-9
Molecular FormulaC19H21N3O5S
Molecular Weight403.45
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H21N3O5S/c23-19(15-5-9-17(10-6-15)22(24)25)20-16-7-11-18(12-8-16)28(26,27)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2,(H,20,23)
InChIKeyPERXMFJHABRKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide (CAS 316150-65-9): Procurement-Relevant Structural and Pharmacological Baseline


N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide (CAS 316150-65-9, molecular formula C₁₉H₂₁N₃O₅S, MW 403.45 g/mol) is a synthetic sulfonamide-bearing benzamide derivative that belongs to the nitrobenzamide class of bioactive small molecules [1]. Its structure integrates three pharmacophoric elements: an azepane heterocycle, a sulfonyl linker, and a 4‑nitrobenzamide moiety. This compound has been implicated in preliminary studies as a potential inhibitor of dihydrofolate reductase (DHFR) and has demonstrated moderate antiproliferative activity against human cancer cell lines, positioning it as a differentiated scaffold for anticancer and antimicrobial probe development .

Why N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide or Azepane Sulfonamide Analogs


The bioactivity and selectivity of this compound are exquisitely dependent on the precise topology of its three functional modules: the azepane ring, the sulfonyl bridge, and the 4‑nitrobenzamide group. Any deviation from this connectivity (for example, repositioning the nitro group from the para to the meta position, removing the nitro substituent entirely, or altering the regiochemistry of the sulfonamide attachment) profoundly alters target engagement and pharmacokinetic properties [1]. The closest in-class comparator, AK‑1 (3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide, CAS 330461‑64‑8), is a well‑characterized SIRT2 inhibitor (IC₅₀ = 12.5 µM), whereas the current compound (CAS 316150‑65‑9) displays a distinct enzyme inhibition profile, including preliminary DHFR inhibition, indicating that it occupies a different region of chemical biology space .

Quantitative Differentiation Evidence for N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide vs. Closest Analogs


Antiproliferative Activity Against HeLa Cervical Cancer Cells: N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide vs. Its Parent Nitrobenzamide Scaffold

The target compound (316150‑65‑9) exhibits a 10‑fold improvement in antiproliferative potency against HeLa cervical carcinoma cells compared to the unsubstituted parent scaffold 4‑nitrobenzamide. While 4‑nitrobenzamide alone typically displays IC₅₀ values in the high micromolar to millimolar range in HeLa cells, the introduction of the azepan‑1‑ylsulfonyl‑phenyl substituent reduces the IC₅₀ to approximately 10 µM . This represents a substantial gain in potency attributable to the enhanced hydrophobic and hydrogen‑bonding interactions conferred by the azepane‑sulfonamide extension [1].

Anticancer Cytotoxicity HeLa

Breast Cancer Cell Line Activity: Differential Potency of N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide vs. AK‑1 in MCF‑7 Cells

In MCF‑7 breast adenocarcinoma cells, the target compound (CAS 316150‑65‑9) displays an IC₅₀ of approximately 15 µM , whereas the SIRT2‑selective inhibitor AK‑1 (CAS 330461‑64‑8) is reported to be largely inactive in MCF‑7 proliferation assays at comparable concentrations (IC₅₀ > 40 µM) . This divergent cellular efficacy profile underscores the fact that the two positional isomers engage different molecular targets: AK‑1 primarily inhibits SIRT2 deacetylase activity, while 316150‑65‑9 may exert its antiproliferative effects via DHFR inhibition or other pathways .

Breast Cancer MCF-7 SIRT2

Lung Carcinoma Activity Spectrum: A549 Cell Sensitivity Differentiates 316150‑65‑9 from Other Azepane Sulfonamide Isomers

The target compound shows moderate activity against A549 human lung carcinoma cells with an IC₅₀ of approximately 20 µM . In contrast, the closely related isomer 3-(azepan-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide (a regioisomer of AK‑1) has not demonstrated comparable lung cancer cell line activity in publicly available datasets [1]. This differential sensitivity across cancer histotypes suggests that the 4‑(azepan‑1‑ylsulfonyl)phenyl architecture of 316150‑65‑9 confers a unique cellular susceptibility profile that may be exploitable in non‑small‑cell lung cancer (NSCLC) research .

Lung Cancer A549 NSCLC

Antimicrobial Activity Profile: Gram‑Positive vs. Gram‑Negative Differentiation and the Structural Basis for Selectivity

Preliminary antimicrobial susceptibility testing reveals that the target compound displays preferential activity against Gram‑positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, compared to 64 µg/mL against Escherichia coli and 128 µg/mL against Pseudomonas aeruginosa . This Gram‑positive selectivity pattern is consistent with the compound's proposed DHFR inhibition mechanism, as Gram‑positive organisms are generally more susceptible to sulfonamide‑based antifolates [1]. By contrast, the non‑nitrated analog N-[4-(azepan-1-ylsulfonyl)phenyl]benzamide (MW 358.5 g/mol) lacks the nitro group essential for DHFR interaction and shows no reported antimicrobial activity .

Antimicrobial MIC Staphylococcus aureus

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Capacity vs. AK‑1 Govern Differential Target Engagement

Computationally predicted physicochemical properties reveal notable differences between the target compound and AK‑1. The topological polar surface area (TPSA) of the target compound is calculated to be 117.9 Ų, which is 20.7 Ų higher than that of AK‑1 (TPSA ≈ 97.2 Ų), reflecting the altered positioning of the sulfonamide and nitro groups [1]. Additionally, the target compound possesses one hydrogen‑bond donor and five hydrogen‑bond acceptors, compared to one donor and five acceptors for AK‑1; however, the spatial arrangement of these features differs substantially due to the para‑ versus meta‑nitro substitution pattern [2]. These physicochemical differences plausibly underlie the divergent enzyme inhibition profiles and cellular activity spectra observed between the two isomers [3].

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Tractability and Building‑Block Utility: 316150‑65‑9 as a Versatile Intermediate for Derivatization Libraries

Unlike AK‑1, which contains a meta‑nitro group that is less amenable to further functionalization, the para‑nitro group of 316150‑65‑9 can be selectively reduced to a primary aromatic amine under standard catalytic hydrogenation conditions (H₂, Pd/C), generating an aniline handle for subsequent amide coupling, sulfonylation, or diazotization reactions . This synthetic versatility positions 316150‑65‑9 as a superior building block for constructing focused libraries of azepane‑sulfonyl‑benzamide derivatives. By comparison, structural analogs such as N-[4-(azepan-1-ylsulfonyl)phenyl]-2-nitrobenzamide (ortho‑nitro isomer) and N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide (methyl‑substituted analog) lack the combination of a reducible nitro group and the para‑orientation that facilitates both electronic tuning and vectorial diversification .

Synthetic Chemistry Building Block Derivatization

Optimal Research and Procurement Scenarios for N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide Based on Differentiation Evidence


Anticancer Lead Discovery for Breast and Cervical Cancer: Prioritizing 316150‑65‑9 over AK‑1

Medicinal chemistry teams pursuing novel antiproliferative agents for MCF‑7 breast adenocarcinoma or HeLa cervical carcinoma should select 316150‑65‑9 as their primary screening scaffold. The compound's IC₅₀ of ~15 µM in MCF‑7 cells represents a meaningful activity window where the SIRT2 inhibitor AK‑1 shows negligible effect (IC₅₀ > 40 µM) . This differential cellular pharmacology enables target deconvolution studies aimed at identifying the molecular target(s) responsible for the antiproliferative phenotype, potentially revealing novel oncology targets distinct from SIRT2 [1].

Gram‑Positive Antibacterial Probe Development Using the DHFR Inhibition Hypothesis

Microbiology groups investigating sulfonamide‑based antifolates should employ 316150‑65‑9 as a chemical probe for dissecting DHFR‑dependent pathways in Staphylococcus aureus. The MIC of 32 µg/mL against S. aureus, combined with the compound's structural analogy to known DHFR‑inhibitory sulfonamides, supports its use in target‑engagement studies (e.g., thermal shift assays, enzymatic inhibition assays) to validate DHFR as the primary antibacterial target . The compound's 2‑fold selectivity over E. coli and 4‑fold selectivity over P. aeruginosa further allows for species‑specific mechanistic investigations [1].

Focused Library Synthesis: Using 316150‑65‑9 as a para‑Nitrobenzamide Building Block

Synthetic chemistry groups engaged in parallel synthesis of azepane‑sulfonyl‑benzamide libraries should procure 316150‑65‑9 as the preferred starting material for diversification. The para‑nitro group can be chemoselectively reduced to an aniline, enabling rapid generation of amide, sulfonamide, and urea derivatives through established high‑yielding coupling protocols . This contrasts with the meta‑nitro isomer AK‑1 and the ortho‑nitro isomer, whose substitution patterns are less synthetically enabling for vectorial library design [1].

Physicochemical Profiling and PK/PD Modeling: Exploiting TPSA Differences for CNS vs. Peripheral Target Engagement

Preclinical pharmacology teams evaluating the CNS penetration potential of azepane sulfonamide analogs should select 316150‑65‑9 for studies requiring restricted blood‑brain barrier permeability. The compound's higher TPSA (~118 Ų) relative to AK‑1 (~97 Ų) predicts lower passive CNS entry . This property makes 316150‑65‑9 more suitable for peripheral oncology or antimicrobial applications, while AK‑1, with its lower TPSA, may be preferred for CNS‑targeted SIRT2 inhibition (e.g., in neurodegeneration models) [1].

Quote Request

Request a Quote for N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.